molecular formula C16H15ClFN7O B2413861 4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3-chloro-4-fluorophenyl)piperazine-1-carboxamide CAS No. 1058204-70-8

4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3-chloro-4-fluorophenyl)piperazine-1-carboxamide

Cat. No.: B2413861
CAS No.: 1058204-70-8
M. Wt: 375.79
InChI Key: ZYEJPIMJZQZYMF-UHFFFAOYSA-N
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Description

The compound “4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3-chloro-4-fluorophenyl)piperazine-1-carboxamide” belongs to the class of triazolopyridazines . Triazolopyridazines are a type of fused-triazole that have been synthesized and studied for their physicochemical and energetic properties .


Synthesis Analysis

The synthesis of similar triazolopyridazines involves the design and synthesis based on a fused-triazole backbone with two C-amino groups as substituents . A mild, efficient, and operationally simple one-pot synthesis of substituted triazolopyridines at room temperature from easily available 2-hydrazinopyridine and substituted aromatic aldehydes has been developed .


Molecular Structure Analysis

The molecular structure of triazolopyridazines is characterized by a fused-triazole backbone with two C-amino groups as substituents . The exact molecular structure of “this compound” is not available in the retrieved resources.


Physical and Chemical Properties Analysis

The physical and chemical properties of similar triazolopyridazines have been measured or calculated . Among them, some compounds exhibit superior thermostability . The exact physical and chemical properties of “this compound” are not available in the retrieved resources.

Scientific Research Applications

Antidiabetic Applications

  • Dipeptidyl Peptidase-4 Inhibition: A study synthesized a family of triazolo-pyridazine-6-yl-substituted piperazines, including the mentioned compound, and evaluated them for Dipeptidyl peptidase-4 (DPP-4) inhibition potential, aiming to develop anti-diabetic medications. The study found strong inhibition potential and excellent antioxidant and insulinotropic activity in some compounds, suggesting their potential use in anti-diabetic therapies (Bindu, Vijayalakshmi, & Manikandan, 2019).

Antimicrobial Research

  • In Vitro Antimicrobial Evaluation: Another research synthesized new piperazine and triazolo-pyrazine derivatives, including variations of the mentioned compound. These were evaluated for antimicrobial activity against various bacterial and fungal strains. The study disclosed promising results for developing more potent antimicrobials (Patil et al., 2021).

Cancer Treatment Research

  • Androgen Receptor Downregulator: A compound structurally related to the mentioned compound was studied for its potential in treating advanced prostate cancer. This research focused on modifying the triazolopyridazine moiety to address physical property issues and improve efficacy (Bradbury et al., 2013).

Structural and Synthetic Studies

  • Synthesis and Structure Analysis: Studies have been conducted on the synthesis, structure analysis, and density functional theory calculations of pyridazine analogs, including the mentioned compound. These studies focus on the chemical and physical properties, aiming to understand their potential applications in medicinal chemistry (Sallam et al., 2021).

Future Directions

The fused-triazole backbone with two C-amino groups as substituents is shown to be a promising building block for the construction of very thermally stable energetic materials . This suggests potential future directions in the design and synthesis of new compounds based on this structure.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClFN7O/c17-12-9-11(1-2-13(12)18)20-16(26)24-7-5-23(6-8-24)15-4-3-14-21-19-10-25(14)22-15/h1-4,9-10H,5-8H2,(H,20,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYEJPIMJZQZYMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN3C=NN=C3C=C2)C(=O)NC4=CC(=C(C=C4)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClFN7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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